molecular formula C20H22O2 B1666643 (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid CAS No. 115503-91-8

(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid

Número de catálogo B1666643
Número CAS: 115503-91-8
Peso molecular: 294.4 g/mol
Clave InChI: LIFPWEGANPHLQB-LFYBBSHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Agn 190727 is a retonoic acid receptor that induces retinoid-induced hypertriglyceridemia.

Aplicaciones Científicas De Investigación

Synthesis and Chemopreventive Potential

  • Chemopreventive Agents in Epithelial Cancer Treatment : Aromatic analogues of (all-E)- and 13(Z)-retinoic acids, including compounds structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, have been synthesized as potential chemopreventive agents for the treatment of epithelial cancer. These compounds showed promising activity in inhibiting tumor promotor-induced mouse epidermal ornithine decarboxylase, an enzyme linked to tumor promotion (Dawson et al., 1981).

Biochemical Synthesis Methods

  • Conversion to Terminal Alkynes : Research demonstrates the conversion of methyl ketones into terminal alkynes, specifically focusing on (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This highlights a method of chemical synthesis potentially applicable to compounds like (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Negishi, King, & Tour, 2003).
  • Wittig-Horner Condensation : A study demonstrates the use of Wittig-Horner condensation to synthesize key intermediates of vitamin A, showing a method of synthesis that could be relevant to the production of derivatives of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Shen Run-pu, 2011).

Biological and Pharmacological Research

  • Matrix Metalloproteinase Inhibitor Synthesis : The compound 4-[1-Methyl-2,4-dioxo-6-(3-phenyl-prop-1-ynyl)-1,4-dihydro-2H-quinazolin-3-ylmethyl]-benzoic acid, structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, was investigated as a matrix metalloproteinase-13 inhibitor, indicating potential for similar compounds in this research field (Yinsheng Zhang, 2012).

Additional Research

  • Synthesis of Structurally Related Compounds : Research on the synthesis of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, a structurally related compound, provides insights into methods that could be applied in the synthesis and study of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (B. Das & G. Kabalka, 2008).

Propiedades

Número CAS

115503-91-8

Nombre del producto

(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid

Fórmula molecular

C20H22O2

Peso molecular

294.4 g/mol

Nombre IUPAC

3-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]benzoic acid

InChI

InChI=1S/C20H22O2/c1-15-8-7-13-20(2,3)18(15)12-5-4-9-16-10-6-11-17(14-16)19(21)22/h5-6,10-12,14H,7-8,13H2,1-3H3,(H,21,22)/b12-5+

Clave InChI

LIFPWEGANPHLQB-LFYBBSHMSA-N

SMILES isomérico

CC1=C(C(CCC1)(C)C)/C=C/C#CC2=CC(=CC=C2)C(=O)O

SMILES

CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O

SMILES canónico

CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(4-(2',6',6'-trimethylcyclohex-1-enyl)but-1-yne-3-enyl)benzoic acid
AGN 190727
AGN-190727

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
Reactant of Route 3
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
Reactant of Route 6
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.